4-(Methylamino)-2-(trifluoromethyl)benzaldehyde
Description
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a methylamino (-NHCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUMLDYTMZRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzaldehyde derivatives using reagents such as Umemoto’s reagents .
Industrial Production Methods
Industrial production of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Methylamino)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Methylamino)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes. The methylamino group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃N₁O
- Molecular Weight : 201.16 g/mol
- Structural Features : The compound contains a trifluoromethyl group, a methylamino substituent, and an aldehyde functional group, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, aiding its ability to penetrate biological membranes.
- Hydrogen Bonding : The methylamino group can form hydrogen bonds with target biomolecules, influencing their activity and stability.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:
- HeLa Cells : Demonstrated significant cytotoxicity with an IC₅₀ value indicating effective concentration for half-maximal inhibition.
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways or by disrupting cellular signaling involved in proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Inhibition of Bacterial Growth : Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating resistant infections.
- Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Data Summary Table
| Activity Type | Cell Line/Organism | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 10.5 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 15.0 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 12.0 | Interference with metabolic pathways |
Case Studies
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiproliferative activity against breast cancer cell lines. The compound was found to induce cell cycle arrest at the G1 phase.
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Antimicrobial Research :
- In a comparative study, this compound was tested alongside traditional antibiotics against multi-drug resistant strains. Results indicated superior efficacy, highlighting its potential as a lead compound for developing new antimicrobial agents.
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Mechanistic Insights :
- Investigations into the metabolic pathways revealed that the compound undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
